(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride
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Overview
Description
“(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2138518-26-8 . It has a molecular weight of 255.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6N6S.2ClH/c6-1-4-7-3 (2-12-4)5-8-10-11-9-5;;/h2H,1,6H2, (H,8,9,10,11);2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 255.13 .Scientific Research Applications
- The synthesized derivatives of this compound were screened for antibacterial activity. Tetrazole moieties, like those present in this compound, have shown promise as antibacterial agents . Further studies could explore specific bacterial strains and mechanisms of action.
- In vitro cytotoxicity evaluations against human lung cancer (A549) cell lines demonstrated the potential of these derivatives as anticancer agents . Investigating their effects on other cancer cell lines and elucidating their mode of action would be valuable.
- Tuberculosis (TB) remains a global health challenge. The synthesized compounds were tested for anti-TB activity. Given the urgent need for effective TB drugs, further research could focus on optimizing their efficacy and safety .
- Notably, TB is also linked to cancer, emphasizing the importance of exploring compounds that address both diseases .
- Computational docking studies were conducted to understand the interactions between these derivatives and P38 MAP kinase protein. Such studies provide insights into binding affinity and potential targets .
- Calculated ADME (absorption, distribution, metabolism, and excretion) properties indicated good bioavailability for these compounds. Their low likelihood of causing harmful toxicants suggests their potential as drug candidates .
Antibacterial Activity
Anticancer Potential
Antitubercular Properties
In Silico Molecular Docking Studies
Bioavailability and Drug Potential
Other Potential Applications
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a wide range of enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction can lead to a wide range of biological properties .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
It’s known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Result of Action
Compounds with similar structures have shown significant biological activities, such as antibacterial, anticancer, and anti-tb activities .
Action Environment
It’s known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
[4-(2H-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6S.2ClH/c6-1-4-7-3(2-12-4)5-8-10-11-9-5;;/h2H,1,6H2,(H,8,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCWARZARVMFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)C2=NNN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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